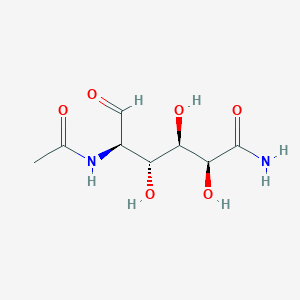![molecular formula C30H41N7O7 B1213146 (2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)
(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Characterization
- The compound's chemical synthesis and structural characterization have been a focus in research. For example, Lugemwa (2019) detailed the synthesis of a related compound, demonstrating the versatility of these transformations for generating new compounds in various research areas (Lugemwa, 2019).
2. Derivative Synthesis for Potential Applications
- The synthesis of various derivatives, as explored by Wróblewski and Głowacka (2004), provides insights into the potential applications of these compounds in different fields, including medicinal chemistry (Wróblewski & Głowacka, 2004).
3. Application in New Compound Development
- Research by Lupea et al. (2006) on the synthesis of phenoxyalkanoic acids and their derivatives highlights the relevance of such compounds in the development of new chemical entities for various applications (Lupea, Popescu, Tarabasanu, Ienascu, & Badea, 2006).
4. Exploration of Chemical Properties
- Studies like that by Zhang Dan-shen (2009) emphasize the importance of understanding the chemical properties of such compounds, which is crucial for their application in scientific research (Zhang Dan-shen, 2009).
5. Potential in Pharmaceutical Research
- The compound and its derivatives are of interest in pharmaceutical research, as indicated by studies like that of Velikorodov and Imasheva (2008), which explore their utility in the synthesis of therapeutic agents (Velikorodov & Imasheva, 2008).
6. Role in Enantioselective Syntheses
- Research by Gaucher et al. (1994) demonstrates the use of similar compounds in enantioselective syntheses, a critical aspect in the development of chiral drugs (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).
Propiedades
Nombre del producto |
(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
|---|---|
Fórmula molecular |
C30H41N7O7 |
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2R)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H41N7O7/c1-18(2)25(27(41)34-21(17-38)15-19-7-4-3-5-8-19)37-26(40)23(9-6-14-33-29(31)32)35-30(44)36-24(28(42)43)16-20-10-12-22(39)13-11-20/h3-5,7-8,10-13,17-18,21,23-25,39H,6,9,14-16H2,1-2H3,(H,34,41)(H,37,40)(H,42,43)(H4,31,32,33)(H2,35,36,44)/t21-,23+,24+,25+/m1/s1 |
Clave InChI |
DYNPEHYVIZVLIF-VZVHPENPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Sinónimos |
GE20372 A GE20372 B GE20372 factor A GE20372 factor B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



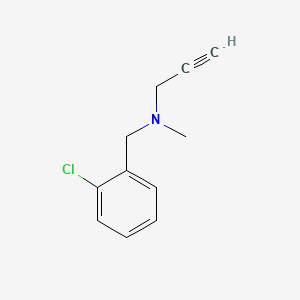
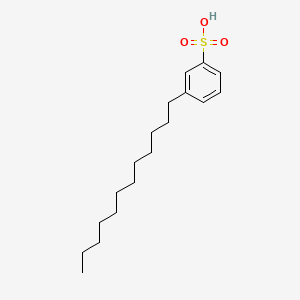
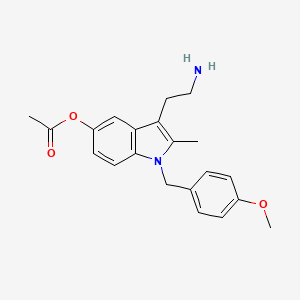
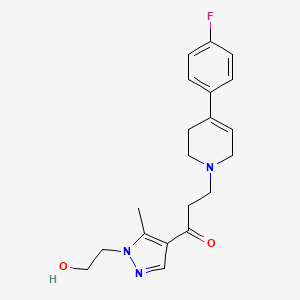
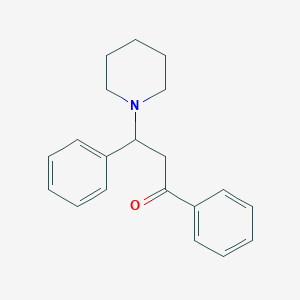
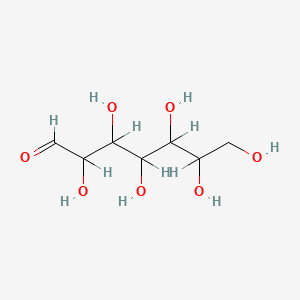
![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)
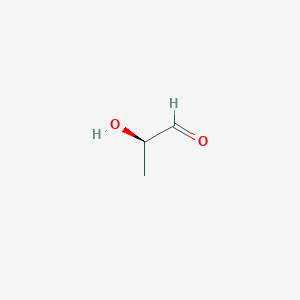
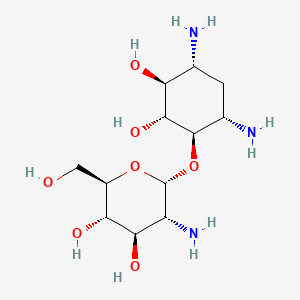
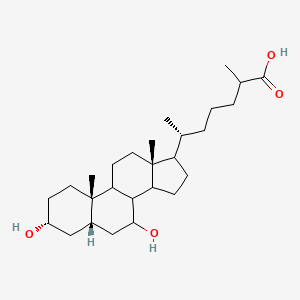
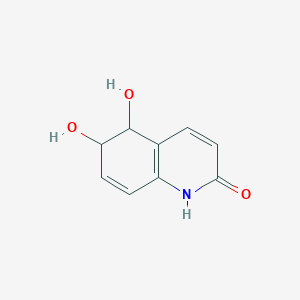
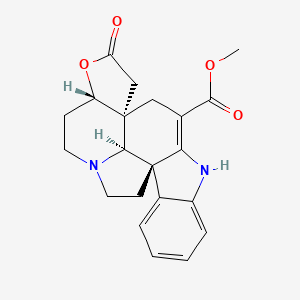
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)
